molecular formula C8H7N3O2 B2584992 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 1904118-21-3

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No.: B2584992
CAS No.: 1904118-21-3
M. Wt: 177.163
InChI Key: SKVWQVXISYYFHX-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a chemical compound . It is recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The molecular structure of this compound is part of the imidazopyridine class, an important fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Compound Synthesis : Research has highlighted the synthesis of various imidazo and pyrimidine derivatives, demonstrating the versatility of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid in generating compounds with potential biological activities. For example, the work by Clark, Varvounis, and Bakavoli (1986) on novel tricyclic compounds showcases the synthetic utility of related chemical frameworks in creating compounds that could have unique biological properties (Clark, Varvounis, & Bakavoli, 1986).

  • Antibacterial Agents : Some derivatives have been studied for their antibacterial activity, suggesting the potential for these compounds to serve as a basis for developing new antimicrobial agents. For instance, the study by Kethireddy, Eppakayala, and Maringanti (2015) on tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives demonstrates significant antibacterial activity against various bacterial strains (Kethireddy, Eppakayala, & Maringanti, 2015).

DNA Interaction and Inhibition

  • DNA Gyrase Inhibition : Compounds derived from imidazo[1,2-c]pyrimidine have been found to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. This positions such derivatives as potential leads for the development of new antibacterial drugs. The work by Hubschwerlen et al. (1992) on Pyrimido[1,6-a]benzimidazoles exemplifies the exploration of these compounds as DNA gyrase inhibitors (Hubschwerlen et al., 1992).

  • DNA Binding Properties : Further research into the binding properties of related compounds to DNA, as demonstrated by Swalley, Baird, and Dervan (1996), reveals the potential for designing molecular tools or drugs that can selectively interact with specific DNA sequences. This opens avenues for targeted therapeutic strategies or genetic research tools (Swalley, Baird, & Dervan, 1996).

Future Directions

Imidazo[1,2-a]pyridine, the core structure of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests potential future directions in the development of new chemosynthetic strategies and drug development .

Properties

IUPAC Name

8-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-4-11-3-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVWQVXISYYFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN2C1=NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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